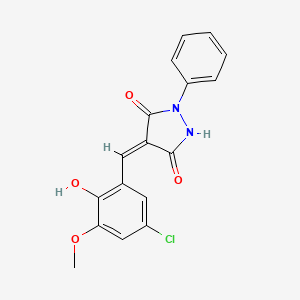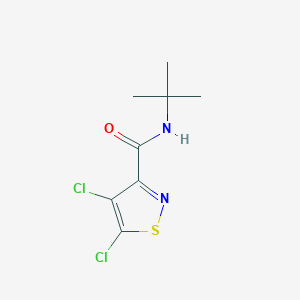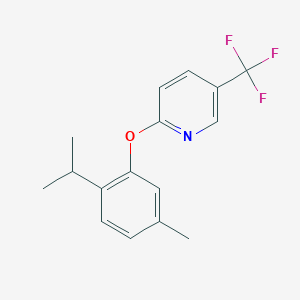![molecular formula C18H20N2O3S B5741351 ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5741351.png)
ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[(3-methoxybenzyl)amino]carbonothioyl}amino)benzoate, commonly known as EMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EMB is a thioamide derivative of benzoic acid and has a molecular weight of 398.5 g/mol.
Mecanismo De Acción
The mechanism of action of EMB is not fully understood. However, studies have suggested that EMB may interact with various proteins and enzymes in the body, leading to its observed effects. For example, EMB has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity may contribute to the observed cytotoxic activity of EMB against cancer cells.
Biochemical and Physiological Effects
EMB has been shown to exhibit various biochemical and physiological effects in the body. For example, EMB has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. EMB has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a role in the degradation of extracellular matrix proteins. This inhibition of matrix metalloproteinase activity may contribute to the observed antitumor activity of EMB.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of EMB is its fluorescent properties, which make it a useful tool for metal ion detection in biological and environmental samples. EMB is also relatively easy to synthesize and has been shown to exhibit cytotoxic activity against various cancer cell lines.
However, there are also limitations associated with the use of EMB in lab experiments. For example, EMB has been shown to exhibit low solubility in water, which may limit its use in certain applications. Additionally, the mechanism of action of EMB is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
There are several future directions for the use of EMB in scientific research. One potential application of EMB is as a diagnostic tool for the detection of metal ions in biological and environmental samples. EMB may also be further studied for its potential use as an antitumor agent, with a focus on understanding its mechanism of action and optimizing its cytotoxic activity against cancer cells.
In addition, EMB may be further modified to improve its solubility in water and enhance its properties for use in various applications. Overall, the potential applications of EMB in scientific research make it an exciting area of study with many future directions to explore.
Métodos De Síntesis
EMB can be synthesized by the reaction of 3-methoxybenzylamine with carbon disulfide in the presence of sodium hydroxide to form 3-methoxybenzyl dithiocarbamate. The resulting product is then reacted with ethyl 4-chlorobenzoate in the presence of potassium carbonate to form EMB. The overall reaction scheme is shown below:
Aplicaciones Científicas De Investigación
EMB has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of EMB is as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. EMB has been shown to selectively bind to these metal ions and exhibit strong fluorescence emission, making it a useful tool for metal ion detection in biological and environmental samples.
EMB has also been studied for its potential use as an antitumor agent. Studies have shown that EMB exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of EMB as an antitumor agent is believed to be through the induction of apoptosis and inhibition of cell proliferation.
Propiedades
IUPAC Name |
ethyl 4-[(3-methoxyphenyl)methylcarbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-23-17(21)14-7-9-15(10-8-14)20-18(24)19-12-13-5-4-6-16(11-13)22-2/h4-11H,3,12H2,1-2H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDNNOTUXRGYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[(phenoxyacetyl)amino]benzoate](/img/structure/B5741277.png)
![3-(3,4-dimethoxyphenyl)-5-[(4-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5741284.png)
![1-[(3,4-dimethylphenoxy)acetyl]azepane](/img/structure/B5741305.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5741311.png)

![N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5741317.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5741323.png)



